molecular formula C12H10N2O3S B14868360 (E)-N'-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide

Cat. No.: B14868360
M. Wt: 262.29 g/mol
InChI Key: KHCBOWZBJLVOKM-AATRIKPKSA-N
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Description

(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide typically involves the reaction of furan-2-carboxylic acid with thiophene-2-carbohydrazide under specific conditions. The reaction may proceed through the formation of an intermediate, such as an acyl chloride, followed by coupling with the hydrazide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, compounds containing furan and thiophene rings are often investigated for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or organic semiconductors, due to their electronic properties.

Mechanism of Action

The mechanism by which (E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide exerts its effects would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazides or derivatives of furan and thiophene, such as:

  • Furan-2-carbohydrazide
  • Thiophene-2-carbohydrazide
  • (E)-N’-(3-(furan-2-yl)acryloyl)benzohydrazide

Uniqueness

(E)-N’-(3-(furan-2-yl)acryloyl)thiophene-2-carbohydrazide is unique due to the combination of furan and thiophene rings in its structure, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C12H10N2O3S/c15-11(6-5-9-3-1-7-17-9)13-14-12(16)10-4-2-8-18-10/h1-8H,(H,13,15)(H,14,16)/b6-5+

InChI Key

KHCBOWZBJLVOKM-AATRIKPKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NNC(=O)C2=CC=CS2

Canonical SMILES

C1=COC(=C1)C=CC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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